Ethyl 2-amino-4-diethoxyphosphoryl-butanoate
Overview
Description
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate is an organic compound with the molecular formula C10H22NO5P It is a derivative of butanoic acid, featuring an amino group and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-diethoxyphosphoryl-butanoate typically involves the reaction of butanoic acid derivatives with diethoxyphosphoryl reagentsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to simpler phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted butanoates, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-diethoxyphosphoryl-butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins and influencing cellular pathways. The amino group may facilitate binding to active sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)butanoate
- Triethyl 2-phosphonobutyrate
- Ethyl 2-(diethylphosphono)butyrate
Uniqueness
Ethyl 2-amino-4-diethoxyphosphoryl-butanoate is unique due to the presence of both an amino group and a diethoxyphosphoryl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar phosphonobutanoates.
Properties
IUPAC Name |
ethyl 2-amino-4-diethoxyphosphorylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO5P/c1-4-14-10(12)9(11)7-8-17(13,15-5-2)16-6-3/h9H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRINUITHMSEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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